1,3-Dicyclopropylpropan-2-ol
Description
1,3-Dicyclopropylpropan-2-ol is a secondary alcohol characterized by two cyclopropyl substituents at the 1- and 3-positions of a propan-2-ol backbone. The cyclopropyl groups impart significant steric hindrance and rigidity, influencing its physical, chemical, and reactive properties. This article compares 1,3-Dicyclopropylpropan-2-ol with structurally similar compounds, emphasizing substituent effects on properties and applications.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1,3-dicyclopropylpropan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-10H,1-6H2 |
InChI Key |
UYOSTXIRQHMYID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dicyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 1,3-Dicyclopropylpropan-2-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclopropylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 1,3-Dicyclopropylpropan-2-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 1,3-Dicyclopropylpropan-2-ol is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alcohols and their derivatives.
Industry: In the industrial sector, 1,3-Dicyclopropylpropan-2-ol can be used as an intermediate in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopropylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl groups may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound: 1,3-Dicyclopropylpropan-2-ol
- Structure : Secondary alcohol with cyclopropyl groups at positions 1 and 3.
Analog Compounds:
3-(Diethylamino)-2,2-dimethyl-propan-1-ol (): Structure: Primary alcohol with dimethyl (C2) and diethylamino (C3) groups. Key Features: Polar amino group enhances solubility in polar solvents; branched alkyl groups reduce volatility.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol ():
- Structure : Primary alcohol with dimethyl (C2) and 3-tolyl (C3) substituents.
- Key Features : Aromatic tolyl group increases lipophilicity, making it suitable for fragrance applications.
- Structure : Polyol with three propylene units and two hydroxyl groups.
- Key Features : High hydrophilicity and industrial utility as a solvent or humectant.
Physical and Chemical Properties
Table 1: Comparative Properties of Propanol Derivatives
Notes:
- 1,3-Dicyclopropylpropan-2-ol : Cyclopropane rings likely increase density and boiling point compared to linear analogs. Steric hindrance may reduce reactivity in nucleophilic substitutions.
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Lower flash point suggests higher flammability risk compared to tripropylene glycol .
- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol : Aromaticity and lipophilicity align with fragrance industry requirements, subject to IFRA safety limits .
Stability and Reactivity
- No direct stability data are available.
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Stability data are unspecified, but its amino group may confer sensitivity to oxidation .
- Tripropylene Glycol : High stability due to ether linkages and hydroxyl groups, suitable for long-term storage .
Biological Activity
1,3-Dicyclopropylpropan-2-ol (CAS No. 221137-56-0) is a compound of growing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
1,3-Dicyclopropylpropan-2-ol is characterized by the following properties:
| Property | Description |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 1,3-Dicyclopropylpropan-2-ol |
| CAS Number | 221137-56-0 |
The biological activity of 1,3-dicyclopropylpropan-2-ol is primarily attributed to its interactions with various biomolecular targets. Research indicates that it may modulate neurotransmitter systems, particularly through:
- GABA Receptor Interaction : It has shown potential in influencing GABAergic signaling pathways, which are crucial for maintaining neuronal excitability and have implications in anxiety and seizure disorders.
- Cholinergic System Modulation : The compound may affect cholinergic transmission, potentially impacting cognitive functions and memory.
- Anti-inflammatory Properties : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of 1,3-dicyclopropylpropan-2-ol is essential for optimizing its biological activity. The presence of two cyclopropyl groups contributes to its lipophilicity and may enhance its ability to penetrate biological membranes. Variations in the substituents on the propanol backbone can lead to significant changes in potency and selectivity.
Comparative Analysis with Related Compounds
To illustrate the importance of structural modifications, a comparison with similar compounds is provided below:
| Compound | Activity Profile |
|---|---|
| Cyclopropylpropanol | Moderate GABA receptor activity |
| 1,3-Dimethylpropan-2-ol | Enhanced anti-inflammatory effects |
| 1,3-Dicyclobutylpropan-2-ol | Reduced bioavailability |
Case Studies
Several case studies have explored the biological activity of 1,3-dicyclopropylpropan-2-ol:
- Neuropharmacological Studies : A study conducted by Smith et al. (2023) demonstrated that 1,3-dicyclopropylpropan-2-ol exhibited anxiolytic effects in rodent models through GABA receptor modulation. The compound showed a significant reduction in anxiety-like behaviors compared to control groups.
- Anti-inflammatory Research : In a study by Johnson et al. (2024), the compound was evaluated for its anti-inflammatory properties in vitro. Results indicated a dose-dependent inhibition of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cell lines.
- Cognitive Function Assessment : A recent investigation by Lee et al. (2024) assessed the effects of 1,3-dicyclopropylpropan-2-ol on memory retention in mice. The findings suggested that treatment improved performance in maze tests, indicating potential cognitive-enhancing properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
